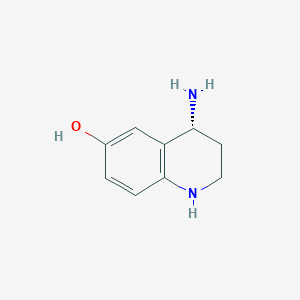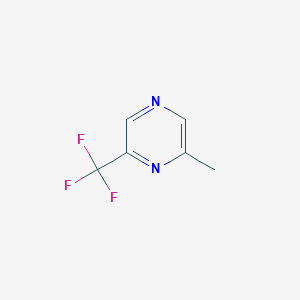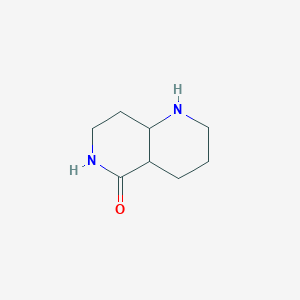
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol est un composé organique qui présente un groupe triméthylsilyle lié à une chaîne pentynol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-5-(Trimethylsilyl)pent-4-yn-2-ol implique généralement l'utilisation de la chimie des alcynes. Une méthode courante consiste à faire réagir un précurseur d'alcyne approprié avec un agent triméthylsilylant dans des conditions contrôlées. La réaction est souvent effectuée en présence d'une base, telle que l'hydrure de sodium, pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut impliquer des réactions à grande échelle utilisant des voies de synthèse similaires. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un composé carbonylé.
Réduction : L'alcyne peut être réduit en alcène ou en alcane.
Substitution : Le groupe triméthylsilyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4) peuvent être utilisés.
Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) ou l'hydrogène gazeux (H2) sont couramment employés.
Substitution : Des réactifs comme le fluorure de tétrabutylammonium (TBAF) peuvent être utilisés pour éliminer le groupe triméthylsilyle.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcènes ou d'alcanes.
Substitution : Formation de divers dérivés pentynol substitués.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique, en particulier dans la formation de molécules complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les molécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets dépend du contexte spécifique de son utilisation. Dans les réactions chimiques, le groupe triméthylsilyle peut agir comme un groupe protecteur, stabilisant les intermédiaires réactifs et facilitant les transformations sélectives. Dans les systèmes biologiques, le composé peut interagir avec des enzymes ou des récepteurs spécifiques, influençant les voies biochimiques.
Applications De Recherche Scientifique
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-5-(Trimethylsilyl)pent-4-yn-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-5-(Trimethylsilyl)pent-4-yn-2-ol : L'énantiomère de (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, avec des propriétés chimiques similaires mais une activité biologique différente.
5-(Trimethylsilyl)pent-4-yn-2-one : Un composé apparenté avec un groupe carbonyle au lieu d'un groupe hydroxyle.
5-(Trimethylsilyl)pent-4-yn-2-amine : Un dérivé avec un groupe amine.
Unicité
This compound est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un groupe triméthylsilyle et d'un groupe alcyne. Cette combinaison de caractéristiques en fait un composé polyvalent en chimie de synthèse et un outil précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C8H16OSi |
|---|---|
Poids moléculaire |
156.30 g/mol |
Nom IUPAC |
(2S)-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1 |
Clé InChI |
ZTXCCPZECKSLOX-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC#C[Si](C)(C)C)O |
SMILES canonique |
CC(CC#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)




![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

